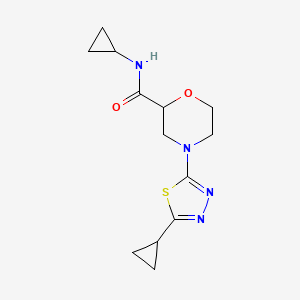![molecular formula C16H15ClF4N4 B12266108 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12266108.png)
4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo 2-cloro-6-fluorofenilmetilo y un anillo de pirimidina sustituido con un grupo trifluorometilo. La estructura única de este compuesto lo convierte en un objeto de interés en varios campos de la investigación científica, incluyendo la química medicinal y la farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina típicamente implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Una ruta sintética común involucra los siguientes pasos:
Formación del Intermediario de Piperazina: El anillo de piperazina se sintetiza primero haciendo reaccionar cloruro de 2-cloro-6-fluorobencilo con piperazina en presencia de una base como carbonato de potasio.
Formación del Anillo de Pirimidina: El anillo de pirimidina se sintetiza por separado haciendo reaccionar precursores apropiados bajo condiciones específicas.
Reacción de Acoplamiento: El intermediario de piperazina se acopla luego con el anillo de pirimidina en presencia de un agente de acoplamiento como EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar el compuesto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina puede sufrir varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y flúor.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Se pueden usar reactivos como hidróxido de sodio o carbonato de potasio.
Oxidación: Se pueden usar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica puede conducir a la formación de derivados con diferentes sustituyentes en las posiciones cloro y flúor.
Aplicaciones Científicas De Investigación
4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química Medicinal: El compuesto se estudia por su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades neurodegenerativas y condiciones inflamatorias.
Farmacología: El compuesto se utiliza en estudios farmacológicos para comprender sus efectos en diversas vías biológicas.
Bioquímica: El compuesto se utiliza en ensayos bioquímicos para estudiar sus interacciones con enzimas y otras proteínas.
Aplicaciones Industriales: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina involucra su interacción con objetivos moleculares y vías específicas. Se ha demostrado que el compuesto inhibe la vía inflamatoria NF-kB y reduce el estrés del retículo endoplásmico y la apoptosis . Estos efectos están mediados por su unión a proteínas y enzimas específicas involucradas en estas vías.
Comparación Con Compuestos Similares
4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina se puede comparar con otros compuestos similares, como:
4-Cloro-6-[4-(2-fluorofenil)piperazin-1-il]pirimidina: Este compuesto tiene una estructura similar pero carece del grupo trifluorometilo.
Híbridos de Triazol-Pirimidina: Estos compuestos tienen propiedades farmacológicas similares y se estudian por sus efectos neuroprotectores y antiinflamatorios.
La combinación única de los anillos de piperazina y pirimidina, junto con los sustituyentes específicos, hace que 4-{4-[(2-Cloro-6-fluorofenil)metil]piperazin-1-il}-6-(trifluorometil)pirimidina sea un compuesto distinto y valioso en la investigación científica.
Propiedades
Fórmula molecular |
C16H15ClF4N4 |
|---|---|
Peso molecular |
374.76 g/mol |
Nombre IUPAC |
4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H15ClF4N4/c17-12-2-1-3-13(18)11(12)9-24-4-6-25(7-5-24)15-8-14(16(19,20)21)22-10-23-15/h1-3,8,10H,4-7,9H2 |
Clave InChI |
JOJYFGJKUUJZJF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC=NC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12266036.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12266052.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266058.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)

![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B12266068.png)
![2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12266071.png)
![methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12266073.png)
![N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12266083.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12266088.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266090.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12266096.png)
